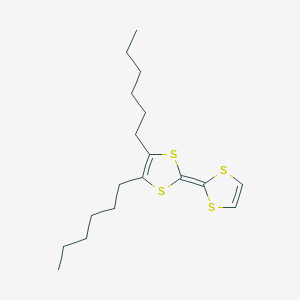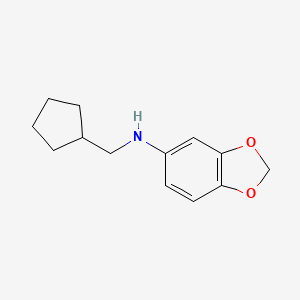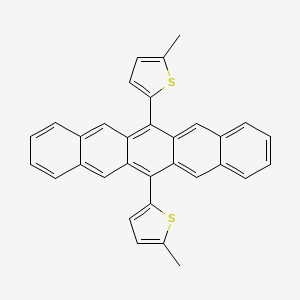
2,2'-(Pentacene-6,13-diyl)bis(5-methylthiophene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Pentacene-6,13-diyl)bis(5-methylthiophene) is an organic compound that belongs to the class of thiophene derivatives. It is characterized by the presence of a pentacene core linked to two 5-methylthiophene units.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Pentacene-6,13-diyl)bis(5-methylthiophene) typically involves the coupling of pentacene with 5-methylthiophene units. One common method is the Stille coupling reaction, which involves the reaction of a stannylated thiophene derivative with a halogenated pentacene under palladium catalysis. The reaction conditions often include the use of a solvent such as toluene and a base like cesium carbonate .
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Pentacene-6,13-diyl)bis(5-methylthiophene) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene units to thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen or alkyl groups onto the thiophene rings .
Aplicaciones Científicas De Investigación
2,2’-(Pentacene-6,13-diyl)bis(5-methylthiophene) has a wide range of applications in scientific research, including:
Organic Electronics: It is used as a semiconductor material in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Materials Science: The compound is studied for its potential in creating flexible and lightweight electronic devices.
Chemistry: It serves as a model compound for studying the electronic properties of thiophene derivatives.
Biology and Medicine: Research is ongoing to explore its potential as a bioactive molecule with applications in drug delivery and diagnostics.
Mecanismo De Acción
The mechanism of action of 2,2’-(Pentacene-6,13-diyl)bis(5-methylthiophene) in electronic applications involves its ability to transport charge carriers (electrons or holes) efficiently. The pentacene core provides a conjugated system that facilitates charge delocalization, while the thiophene units enhance the compound’s stability and solubility. The molecular targets and pathways involved in its action are primarily related to its interaction with other materials in electronic devices, such as electrodes and dielectric layers .
Comparación Con Compuestos Similares
Similar Compounds
6,13-Bis(triisopropylsilylethynyl)pentacene: Another pentacene derivative used in organic electronics.
2,2’-Bithiophene: A simpler thiophene derivative with similar electronic properties.
Uniqueness
2,2’-(Pentacene-6,13-diyl)bis(5-methylthiophene) is unique due to its combination of a pentacene core with thiophene units, which provides a balance of high charge mobility and stability. This makes it particularly suitable for applications in organic electronics where both properties are essential .
Propiedades
Número CAS |
922508-54-1 |
|---|---|
Fórmula molecular |
C32H22S2 |
Peso molecular |
470.6 g/mol |
Nombre IUPAC |
2-methyl-5-[13-(5-methylthiophen-2-yl)pentacen-6-yl]thiophene |
InChI |
InChI=1S/C32H22S2/c1-19-11-13-29(33-19)31-25-15-21-7-3-5-9-23(21)17-27(25)32(30-14-12-20(2)34-30)28-18-24-10-6-4-8-22(24)16-26(28)31/h3-18H,1-2H3 |
Clave InChI |
NSTVWCXPAASURG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(S1)C2=C3C=C4C=CC=CC4=CC3=C(C5=CC6=CC=CC=C6C=C52)C7=CC=C(S7)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


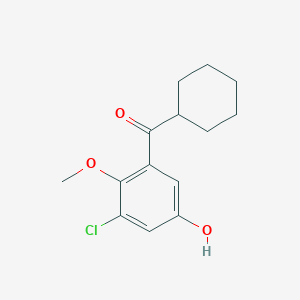
![(5R)-5-methyl-5-[3-(2-propylphenoxy)phenyl]-1,3-oxazolidine-2,4-dione](/img/structure/B14178686.png)

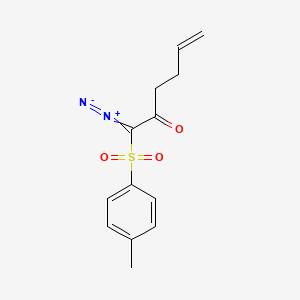
![Urea, N-butyl-N'-[2-methyl-4-[(2-methylphenyl)azo]phenyl]-](/img/structure/B14178708.png)
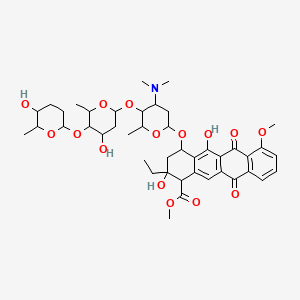
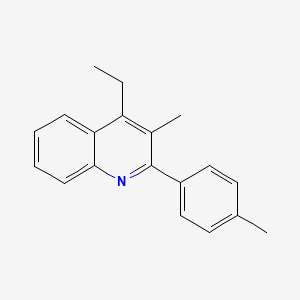


![3-[5-[(2-Fluorophenyl)methylsulfanyl]tetrazol-1-yl]phenol](/img/structure/B14178746.png)
![([1,1'-Biphenyl]-4-yl){4-[(phenylsulfanyl)methyl]phenyl}methanone](/img/structure/B14178750.png)
